molecular formula C9H13N3O2 B2405114 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate CAS No. 1060814-45-0

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate

Cat. No.: B2405114
CAS No.: 1060814-45-0
M. Wt: 195.222
InChI Key: RIUPNKYMDYNFNJ-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-A]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 1,4-diketones, followed by cyclization to form the pyrazolo[1,5-A]pyrazine ring system. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate
  • Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate
  • Methyl 1-phenyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrazolo[1,5-A]pyrazine core is particularly valuable in medicinal chemistry for the development of novel therapeutic agents .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-11-12-4-3-10-6-8(7)12/h5,10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUPNKYMDYNFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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